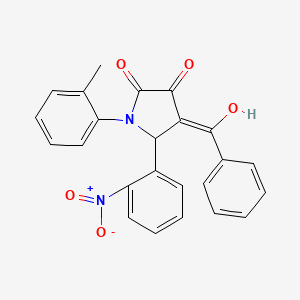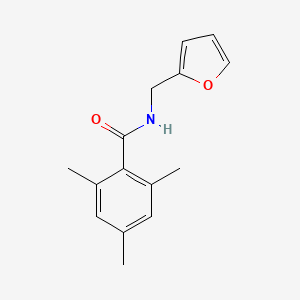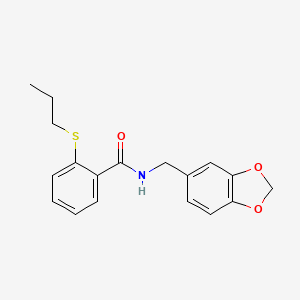![molecular formula C21H20BrN3O4 B5457644 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5457644.png)
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule that belongs to the class of vinylbenzamide derivatives. This compound has shown potential to be used in various scientific research studies, especially in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and inflammatory cells. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and inflammatory cells. It has also been shown to have antibacterial properties and can inhibit the growth of certain bacterial strains. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in lab experiments is its potential to be used in various scientific research studies. It has shown promising results in inhibiting the growth of cancer cells, inflammatory cells, and bacterial strains. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain research studies.
未来方向
There are several future directions for the research of 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One of the future directions is to study its potential to be used in the treatment of cancer. Further studies can be conducted to determine its efficacy in inhibiting the growth of various cancer cell lines and to identify its mechanism of action. Another future direction is to study its potential to be used in the treatment of inflammatory diseases. Further studies can be conducted to determine its efficacy in inhibiting the production of inflammatory cytokines and to identify its mechanism of action. Additionally, further studies can be conducted to identify its potential to be used as an antibacterial agent and to determine its mechanism of action against bacterial strains.
合成方法
The synthesis of 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps. The starting material for the synthesis is 4-nitrobenzaldehyde, which is reacted with piperidine and acetic anhydride to form an intermediate. This intermediate is then reacted with 3-bromobenzoyl chloride to obtain the final product, 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. The synthesis method has been optimized to obtain a high yield of the final product.
科学研究应用
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has shown potential to be used in various scientific research studies. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential to be used in the treatment of inflammatory diseases. Additionally, this compound has been studied for its antibacterial properties and has shown potential to be used as an antibacterial agent.
属性
IUPAC Name |
3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4/c22-17-6-4-5-16(14-17)20(26)23-19(21(27)24-11-2-1-3-12-24)13-15-7-9-18(10-8-15)25(28)29/h4-10,13-14H,1-3,11-12H2,(H,23,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMOQLKGSTHST-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-butoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457562.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5457574.png)
![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5457580.png)
![1-(2-furyl)-3-[5-(2-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5457581.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5457584.png)

![1-{[rel-(4aS,8aR)-2-oxo-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5457617.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5457624.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5457657.png)

![2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5457669.png)
![N-(tert-butyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457677.png)
![6-ethyl-2-methyl-N-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457685.png)